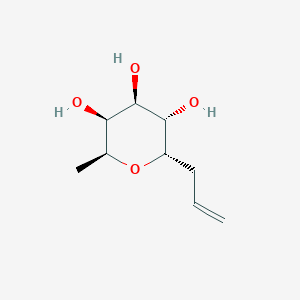
3-(alpha-L-fucopyranosyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(alpha-L-fucopyranosyl)-1-propene is a complex organic compound that features a fucose sugar moiety linked to a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(alpha-L-fucopyranosyl)-1-propene typically involves the chemical modification of fucose or its derivatives. One common method is the glycosylation of propene using alpha-L-fucopyranosyl chloride under controlled conditions. The reaction requires a suitable catalyst, such as a Lewis acid, and is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods can offer a more environmentally friendly approach, utilizing enzymes such as fucosidases to catalyze the formation of the compound from fucose and propene.
Chemical Reactions Analysis
Types of Reactions: 3-(alpha-L-fucopyranosyl)-1-propene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: The compound can be oxidized to form fucose derivatives or open-chain sugars.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various fucose-substituted compounds.
Scientific Research Applications
3-(alpha-L-fucopyranosyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex glycoconjugates and glycoproteins.
Biology: The compound is used in the study of carbohydrate-protein interactions and cell surface recognition processes.
Industry: The compound is used in the production of bioactive materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(alpha-L-fucopyranosyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The fucose moiety can bind to lectins or other carbohydrate-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response.
Molecular Targets and Pathways:
Lectins: These proteins recognize and bind to specific carbohydrate structures, mediating cell-cell interactions.
Immune Response: The compound can modulate immune responses by interacting with immune cells and influencing cytokine production.
Comparison with Similar Compounds
Fucose: The monosaccharide form of fucose.
Fucoidan: A sulfated polysaccharide found in seaweed.
Fucosylated Glycoproteins: Proteins modified with fucose residues.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-prop-2-enyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-4-6-8(11)9(12)7(10)5(2)13-6/h3,5-12H,1,4H2,2H3/t5-,6-,7+,8+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPCOUHVRDOEN-OFPUPOEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CC=C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CC=C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














